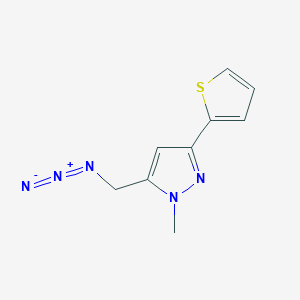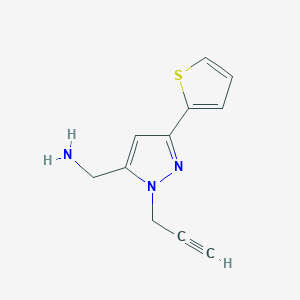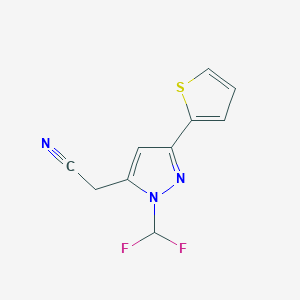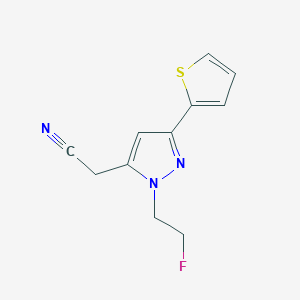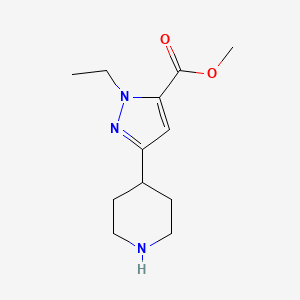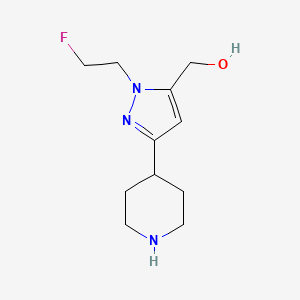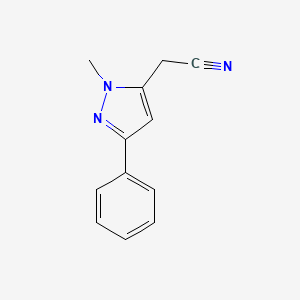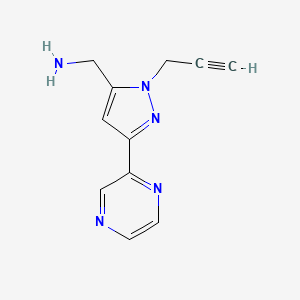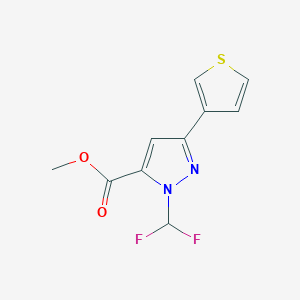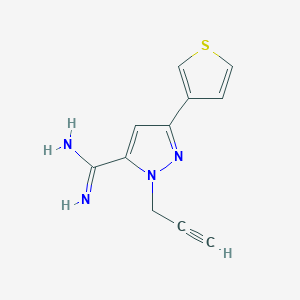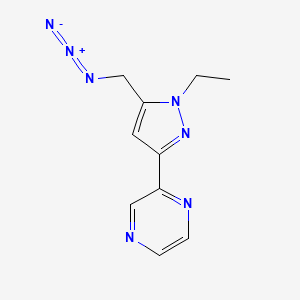
2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine
Übersicht
Beschreibung
2-(5-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine is a pyrazine derivative that has been extensively studied in recent years for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial activities. As a result, this compound has been explored for its potential applications in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine has been explored for its potential applications in various scientific research areas. This compound has been shown to possess anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial activities, making it a potential candidate for use in the treatment of various diseases. Furthermore, this compound has been explored for its potential applications in drug delivery, gene therapy, and protein labeling.
Wirkmechanismus
The exact mechanism of action of 2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine is not yet fully understood. However, it is believed that this compound may act as an antioxidant by scavenging reactive oxygen species, as well as by inhibiting the activity of certain enzymes involved in inflammation. Additionally, this compound may act as an anti-cancer agent by inducing apoptosis in cancer cells and by inhibiting the growth of tumor cells.
Biochemical and Physiological Effects
2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine has been shown to have a wide range of biochemical and physiological effects. This compound has been demonstrated to possess anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial activities. Additionally, this compound has been shown to possess anti-fungal, anti-bacterial, and anti-viral activities. Furthermore, this compound has been shown to possess anti-allergic, anti-platelet, and anti-angiogenic activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, this compound is stable and can be stored for long periods of time without significant degradation. However, this compound is toxic and can be hazardous to handle, making it important to use appropriate safety precautions when working with this compound in the laboratory.
Zukünftige Richtungen
Given the wide range of biological activities that 2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine has been shown to possess, there are several potential future directions for research. For example, further studies could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further research could be conducted to explore the potential of this compound for use in drug delivery and gene therapy. Furthermore, further studies could be conducted to explore the potential of this compound for use in protein labeling and imaging. Finally, further research could be conducted to explore the potential of this compound for use in other biomedical applications.
Eigenschaften
IUPAC Name |
2-[5-(azidomethyl)-1-ethylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7/c1-2-17-8(6-14-16-11)5-9(15-17)10-7-12-3-4-13-10/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSPTHBFEDZNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




